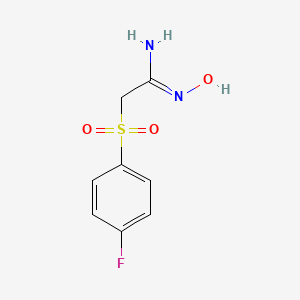

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

描述

属性

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPCRDRACVTHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938631 | |

| Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-76-6 | |

| Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

The compound features a sulfonamide functional group and a hydroxamic acid derivative, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atom in the phenyl ring is also significant as it can affect the compound's pharmacokinetics and binding affinity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial in various biological pathways. The compound has been shown to interact with metalloproteinases and other proteolytic enzymes, potentially influencing processes such as inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on certain metalloproteinases, which play a role in extracellular matrix remodeling and tumor metastasis. For instance, it has been characterized as a selective inhibitor of ADAMTS7, an enzyme implicated in the progression of cardiovascular diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It has shown efficacy against breast cancer cells by targeting specific signaling pathways involved in cell survival .

Antimicrobial Properties

There is emerging evidence that this compound possesses antimicrobial properties. Preliminary studies indicate its potential effectiveness against various bacterial strains, suggesting a role in developing new antibiotic agents.

Case Study 1: ADAMTS7 Inhibition

A study focused on the design and synthesis of hydroxamate-based arylsulfonamides revealed that this compound is a potent inhibitor of ADAMTS7. The compound displayed a Ki value significantly lower than previously reported inhibitors, indicating enhanced selectivity and potency .

Case Study 2: Anticancer Efficacy

In a series of experiments involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Data Tables

相似化合物的比较

Core Structural Differences

- Target Compound : Features a 4-fluorophenylsulfonyl group (directly sulfonated aromatic ring) and an N-hydroxyacetimidamide side chain. This simpler structure lacks heterocyclic systems present in analogs .

- Piperazine Derivatives (6d–6l): Incorporate benzhydrylpiperazinyl cores and sulfamoyl aminobenzenesulfonamide moieties.

- Thiazole-Triazole Hybrids (4, 5): Contain thiazole and triazole heterocycles with fluorophenyl substituents. Their planar and non-planar conformations (observed via crystallography) suggest varied stacking behaviors in solid-state applications .

Physicochemical Properties and Characterization

Melting Points and Stability

- Piperazine Derivatives (6d–6l) : Melting points range from 132°C to 230°C, reflecting increased molecular weight and crystallinity from aromatic stacking .

- Thiazole-Triazole Hybrids: Crystallized in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. Non-planar fluorophenyl groups may reduce melting points compared to fully planar analogs .

Spectroscopic Characterization

All compounds were analyzed via:

- NMR Spectroscopy : 1H, 13C, and 19F NMR confirmed substituent positions and purity .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) validated molecular weights .

- X-ray Diffraction (Compounds 4, 5) : Resolved conformational details, such as near-planar thiazole cores and perpendicular fluorophenyl orientations .

Functional Group Influences on Properties

- Sulfonamide vs.

- N-Hydroxyimidamide : Unique to the target, this group may enhance metal-chelation properties compared to piperazine or thiazole derivatives.

- Fluorophenyl Orientation : In thiazole hybrids, perpendicular fluorophenyl groups disrupt planarity, whereas the target’s linear structure may favor membrane permeability .

Data Tables

Table 2: Functional Group Impact

| Functional Group | Target Compound | Piperazine Derivatives | Thiazole-Triazole Hybrids |

|---|---|---|---|

| Sulfonamide/Sulfamoyl | Sulfonyl | Sulfamoyl | Sulfonyl (absent) |

| Heterocycle | None | Piperazine | Thiazole, Triazole |

| Fluorophenyl Orientation | Linear | Planar | Partially perpendicular |

准备方法

Classical Synthesis via Sulfonyl Chloride and Hydroxylamine Derivatives

The most widely documented method for synthesizing 2-((4-fluorophenyl)sulfonyl)-N-hydroxyacetimidamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N-hydroxyacetimidamide or its precursors . This approach leverages nucleophilic acyl substitution, where the sulfonyl chloride reacts with the hydroxylamine group to form the sulfonamide bond.

Reaction Conditions and Optimization

-

Solvent System : Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred due to their ability to stabilize ionic intermediates .

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions, such as over-sulfonation or decomposition of the hydroxylamine derivative .

-

Base : Triethylamine or potassium carbonate is used to scavenge HCl generated during the reaction, driving the equilibrium toward product formation .

Workup and Purification

Post-reaction, the crude product is isolated via acid-base extraction. For instance, acidification with hydrochloric acid precipitates the product, which is then purified through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) . Reported yields range from 37% to 89% , depending on the purity of starting materials and reaction scale .

Catalytic Approaches and Byproduct Mitigation

Copper-mediated coupling reactions, inspired by methods for analogous fluorophenyl compounds, have been explored to improve efficiency . For example, cupric chloride catalyzes the Ullmann-type coupling between 4-fluoroaniline derivatives and halogenated acetimidamides .

Key Considerations

-

Catalyst Loading : 5–10 mol% CuCl₂ achieves optimal turnover without metal contamination .

-

Solvent Effects : Ethylene glycol enhances reaction rates by stabilizing copper intermediates .

Byproduct Analysis

Common impurities include:

-

Di-sulfonylated products : Formed via over-reaction, mitigated by controlling stoichiometry (1:1 molar ratio of sulfonyl chloride to hydroxylamine) .

-

Hydrolysis Products : Minimized by avoiding aqueous conditions during the reaction phase .

Industrial-Scale Production Challenges

Raw Material Availability

-

4-Fluorobenzenesulfonyl chloride : Commercially available but requires stringent storage conditions (-20°C, inert atmosphere) to prevent hydrolysis .

-

N-Hydroxyacetimidamide : Synthesized via hydroxylation of acetimidamide, a process requiring careful pH control (pH 6–8) .

Environmental and Safety Considerations

常见问题

What are the optimal synthetic routes for 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide, and how can reaction conditions be optimized to improve yield and purity?

Basic Research Question

The synthesis of this compound involves multi-step reactions, typically starting with the sulfonylation of a fluorophenyl precursor followed by coupling with hydroxyacetimidamide. Key steps include:

- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a suitable intermediate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Imidamide Formation : Coupling the sulfonyl intermediate with hydroxyacetimidamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dry THF .

Optimization Strategies : - Temperature Control : Maintaining low temperatures (-10°C to 0°C) during sulfonylation minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures high purity (>95%) .

- Yield Improvement : Extended reaction times (24–48 hours) for imidamide coupling and stoichiometric excess of the sulfonyl chloride (1.2–1.5 eq) enhance yields .

What spectroscopic methods are most effective for confirming the structural integrity of this compound, and how can potential impurities be identified?

Basic Research Question

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm, split due to fluorine coupling), sulfonyl group (no direct protons), and hydroxyimidamide (δ 9.5–10.5 ppm, broad) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~110 ppm and fluorophenyl carbons (C-F coupling visible as splitting) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (e.g., C₈H₈FN₂O₃S, [M+H]⁺ = 255.04) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups .

Impurity Detection : - HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect unreacted starting materials or byproducts (e.g., hydrolyzed intermediates) .

How does the fluorophenyl sulfonyl moiety influence the compound's biological activity, and what in silico methods can predict its interactions with biological targets?

Advanced Research Question

Role of Fluorophenyl Sulfonyl Group :

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life .

- Binding Affinity : The sulfonyl group engages in hydrogen bonding with residues in target proteins (e.g., kinases or receptors) .

In Silico Methods : - Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes with targets (e.g., Polo-like kinase 1 [Plk1] for anticancer activity) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .

- Pharmacokinetic Prediction : SwissADME or pkCSM assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) .

What strategies can resolve contradictions in biological activity data observed across different studies involving this compound?

Advanced Research Question

Common Sources of Contradictions :

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., serum concentration, incubation time) .

- Purity Discrepancies : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew IC₅₀ values .

Resolution Strategies : - Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and report purity via HPLC .

- Structural Analog Comparison : Test derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate moiety-specific effects .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .

How can the pharmacokinetic properties of this compound be optimized for therapeutic applications, and what in vitro models are appropriate for preliminary assessment?

Advanced Research Question

Optimization Strategies :

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based nanocarriers to improve aqueous solubility .

- Metabolic Stability : Introduce deuterium at vulnerable positions (e.g., α to sulfonyl) to slow CYP450-mediated degradation .

In Vitro Models : - Caco-2 Monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Microsomal Stability Assays : Use human liver microsomes to estimate hepatic clearance (t₁/₂ >30 mins desirable) .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction (target: >5% unbound) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

Challenges :

- Exothermic Reactions : Sulfonylation at scale may require jacketed reactors for temperature control .

- Purification Bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .

Mitigation Strategies : - Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress .

- Green Chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

How does the compound’s stability under varying pH and temperature conditions impact its storage and handling in laboratory settings?

Basic Research Question

Stability Profile :

- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via sulfonyl group hydrolysis. Store in neutral buffers (pH 6–8) .

- Thermal Stability : Stable at 4°C for >6 months; avoid freeze-thaw cycles to prevent aggregation .

Handling Recommendations : - Desiccation : Store under argon or nitrogen in sealed vials with desiccants (e.g., silica gel) .

- Light Sensitivity : Protect from UV exposure using amber glassware .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。